3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
2401-05-0 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-9,16H,10H2,1H3 |
InChI Key |
OXLYDGOEJRVESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Potassium Carbonate in Methanol: Conventional and Microwave-Assisted Methods
This two-step approach involves initial synthesis of 2-amino-N-(2-substituted-ethyl)benzamide intermediates, followed by cyclization with p-tolualdehyde. Potassium carbonate in methanol serves as both base and catalyst .
Conventional Heating :
-
2-Amino-N-(2-hydroxyethyl)benzamide (1 mmol) and p-tolualdehyde (1 mmol) are refluxed in methanol with KCO (1.3 mmol) for 4–6 hours.
-
Post-reaction, KCO is filtered, and the product crystallizes upon cooling.
Microwave Irradiation :
-
Reaction time reduces to 15–30 minutes at 100°C under microwave conditions.
-
Yields improve to 92–95% due to enhanced kinetic energy and reduced side reactions .
Advantages :
-
Solvent : Methanol is low-cost and recyclable.
-
Scalability : Microwave methods suit high-throughput synthesis.
Squaric Acid-Catalyzed Three-Component Condensation
A one-pot, three-component reaction using isatoic anhydride, p-tolualdehyde, and ammonium acetate in water catalyzed by squaric acid (1 mol%) achieves high efficiency .
Procedure :
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Isatoic anhydride (1 mmol), p-tolualdehyde (1 mmol), and ammonium acetate (1.2 mmol) are stirred in water (3 mL) with squaric acid at 100°C for 3 hours.
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The mixture is poured onto ice, filtered, and recrystallized from ethanol.
Optimization :
-
Temperature : Reactions below 100°C result in incomplete conversion.
Mechanistic Insight :
Squaric acid activates the aldehyde via hydrogen bonding, accelerating nucleophilic attack by the amine group of isatoic anhydride.
Multi-Step Synthesis from Isatoic Anhydride Derivatives
A patent-based method involves sequential functionalization of iso-vanillin derivatives, though adaptions for p-tolyl substitution require:
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Coupling iso-vanillin with 3-morpholinopropyl halide.
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Oxidative cyclization to form the dihydroquinazolinone core .
Challenges :
-
Complexity : Multi-step synthesis lowers overall yield (50–60%).
-
Applicability : Primarily useful for N-substituted derivatives.
Comparative Analysis of Synthesis Methods
Characterization and Analytical Data
Chemical Reactions Analysis
One-Pot Condensation with Cerium-Based Catalyst
A cerium complex [Ce(L-Pro)₂]₂(Oxa) (5 mol%) in ethanol efficiently catalyzes the reaction between benzaldehydes and anthranilamide. Key features:
-
Versatility : Tolerates electron-donating (e.g., -Me, -OMe) and -withdrawing (e.g., -NO₂, -F) groups on benzaldehydes .
Silica Chloride-Catalyzed Reaction
Silica chloride acts as a reusable catalyst in a three-component condensation involving benzaldehydes, isatoic anhydride, and ammonium acetate:
Potassium Carbonate in Methanol
Microwave or conventional heating with potassium carbonate achieves high yields:
Reaction Mechanism
The synthesis typically proceeds via a three-step mechanism :
-
Condensation : Benzaldehyde reacts with anthranilamide to form an imine intermediate .
-
Cyclization : Intramolecular cyclization occurs, forming the dihydroquinazolinone core .
For squaric acid-catalyzed reactions, the catalyst stabilizes the transition state by polarizing intermediates .
Spectral Characterization
Key spectral data confirms the compound’s structure:
Catalyst Reusability
| Catalyst | Reusability | Yield Retention |
|---|---|---|
| [Ce(L-Pro)₂]₂(Oxa) | 3 cycles without significant loss | ~89% (first cycle) |
| Silica chloride | 5–6 cycles | ~85% (third cycle) |
| Squaric acid | Single-use (water-soluble) | N/A |
Scientific Research Applications
Synthesis of 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one
The synthesis of this compound typically involves the condensation of p-toluidine with various aldehydes or ketones in the presence of suitable catalysts. For instance, recent studies have demonstrated the use of environmentally friendly methods for synthesizing this compound, emphasizing efficiency and yield improvement under mild conditions .
Biological Activities
This compound exhibits a range of biological activities that make it a valuable candidate for pharmaceutical applications:
- Anticancer Activity : Various derivatives of 2,3-dihydroquinazolin-4(1H)-ones have been shown to possess significant anticancer properties. For example, compounds with modifications at the 6 and 8 positions have demonstrated potent inhibitory effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Studies indicate that this compound can exhibit antimicrobial activity against various pathogens. The structure-activity relationship suggests that modifications can enhance efficacy against specific bacterial strains .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of this compound, with in vitro studies showing inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
Therapeutic Applications
The therapeutic applications of this compound extend across several domains:
- Antileishmanial Agents : Recent investigations have identified derivatives of this compound as promising candidates for treating leishmaniasis. In silico studies have demonstrated their strong binding affinity to key proteins involved in the disease's pathology, indicating potential for further development as anti-leishmanial drugs .
- Diabetes Management : Some studies have explored the potential of 2,3-dihydroquinazolin-4(1H)-ones as α-glucosidase inhibitors, which could be beneficial in managing type 2 diabetes by regulating blood glucose levels .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Khaksar et al. (2014) | Developed a facile synthesis method for various dihydroquinazolinones | Highlighted anticancer and antimicrobial activities |
| Nature (2024) | Investigated sulfonated magnetic spirulina as a catalyst for synthesizing dihydroquinazolinones | Emphasized the importance in drug discovery and development |
| MDPI (2021) | Reported on anti-leishmanial activities through molecular docking studies | Suggested further exploration as therapeutic agents |
Mechanism of Action
The mechanism of action of 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as a kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dihydroquinazolin-4(1H)-one derivatives vary in substituents at the 2- and 3-positions, influencing their physicochemical properties and bioactivity. Below is a systematic comparison:
Aryl-Substituted Derivatives
- Key Differences: Electron-withdrawing groups (e.g., bromo in 2j) may enhance catalytic coupling efficiency but reduce solubility.
Heterocyclic Hybrid Derivatives
- Key Differences :
- Triazole-thioether hybrids (e.g., Cu@Py-Oxa@SPION-synthesized derivatives) exhibit dual functionality: triazoles enhance antimicrobial activity, while thioethers improve membrane permeability .
- Fused imidazole derivatives (e.g., compound in ) show structural mimicry of morphine, enabling µ-opioid receptor binding.
Functional Group Variations
- Furan-substituted derivatives (e.g., 6u) exhibit ion channel modulation due to electronegative oxygen atoms .
Biological Activity
3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the dihydroquinazolinone class, which has garnered attention for its diverse biological activities. This compound belongs to a broader category of nitrogen-containing heterocycles known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the condensation of p-toluidine with isatoic anhydride under acidic conditions. Recent advancements in synthetic methodologies have focused on greener approaches, utilizing organocatalysts and deep eutectic solvents to enhance yield and reduce environmental impact .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of dihydroquinazolinones. For instance, derivatives have shown significant antiproliferative activity against various human cancer cell lines. The compound this compound has been evaluated for its ability to inhibit cell growth in breast (MDA-MB-231), colon (HT-29), and lung (A549) cancer cell lines. The IC50 values indicate promising activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies indicate that this compound exhibits inhibitory effects against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
Case Studies
A notable case study investigated the use of this compound in a mouse model of breast cancer. The compound was administered orally at varying doses over four weeks. Results showed a significant reduction in tumor size compared to the control group, alongside a decrease in metastasis to lymph nodes .
Q & A
Q. What are the common synthetic routes for 3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one, and what catalysts are typically employed?
The compound is synthesized via multi-component reactions (MCRs) involving isatoic anhydride, p-tolyl-substituted aldehydes, and amines/ammonium salts. Catalysts like hydroxyapatite nanoparticles (HAP NPs) and β-cyclodextrin-SO3H are widely used for their recyclability and efficiency in aqueous media. For example, HAP NPs enable high yields (≥85%) under mild conditions and can be reused for six cycles without significant loss in activity . Silica chloride and COF-MOF heterostructures have also been employed, offering short reaction times (1–3 hours) and compatibility with green solvents .
Q. What spectroscopic techniques are used to characterize this compound?
Key characterization methods include:
- 1H NMR : Peaks at δ 2.31 ppm (methyl group in p-tolyl) and aromatic protons between δ 6.71–8.17 ppm confirm substituent positions .
- IR Spectroscopy : Stretching vibrations at 1656 cm⁻¹ (C=O) and 3312 cm⁻¹ (N-H) validate the dihydroquinazolinone core .
- UV/Vis : Absorption maxima near 270–300 nm are typical for conjugated systems in derivatives .
- Melting Point : Pure derivatives exhibit sharp melting points (e.g., 224°C for the p-tolyl analog) .
Q. What are the known biological activities of this compound and its derivatives?
Derivatives exhibit anti-inflammatory, antimicrobial, and cytotoxic properties. For instance:
- Anti-inflammatory : Substitution with nitro or bromo groups (e.g., G2-3, G3-3) reduces edema in rodent models .
- Antimicrobial : Schiff-base derivatives complexed with Cu(II) show potent activity against S. aureus (MIC ≤ 8 µg/mL) .
- Cytotoxic : Chloro- and nitro-substituted analogs induce apoptosis in MCF-7 cells via caspase-8 activation and NF-κB inhibition .
Q. How is the purity of synthesized 3-(p-tolyl)-derivative assessed?
Purity is confirmed via:
- Chromatography : TLC or HPLC to check for unreacted precursors.
- Melting Point Analysis : Consistency with literature values (e.g., 224°C) .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., C: 77.04% vs. 77.1% observed) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and catalyst recyclability?
- Catalyst Loading : HAP NPs achieve optimal yields at 15 mg/mL; excess catalyst may hinder diffusion .
- Solvent : Aqueous media (e.g., water/ethanol mixtures) enhance green chemistry metrics while maintaining yields >80% .
- Temperature : Reactions at 70–90°C balance energy efficiency and reaction rate .
- Reusability : β-cyclodextrin-SO3H retains 85% efficiency after three cycles, while HAP NPs last six cycles; surface regeneration via calcination (400°C, 2 hours) restores activity .
Q. How to address discrepancies in reported catalytic efficiencies for its synthesis?
Variations arise from:
- Catalyst Structure : HAP NPs (high surface area) vs. β-cyclodextrin-SO3H (host-guest interactions) .
- Substrate Scope : Electron-withdrawing groups on aldehydes reduce yields by 10–15% compared to electron-donating groups .
- Reaction Setup : Microwave-assisted methods (e.g., 50 W, 10 minutes) can outperform conventional reflux .
Q. What strategies exist for modifying the compound's structure to enhance biological activity?
- Substituent Engineering : Introducing nitro (e.g., compound 58) or chloro groups (compound 57) enhances cytotoxicity via ROS generation .
- Metal Complexation : Cu(II) or Zn(II) coordination improves antimicrobial activity by disrupting bacterial membranes .
- Hybridization : Fusion with thiadiazole rings (e.g., compound 4a) broadens antibacterial spectra .
Q. How to analyze the role of substituents on the dihydroquinazolinone core in biological activity?
- SAR Studies : Compare IC50 values of derivatives with varying substituents. For example, nitro groups at the para position (compound 36) show 2-fold higher cytotoxicity than meta-substituted analogs .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like NF-κB or bacterial topoisomerases .
Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?
- Solvent Recovery : Aqueous systems reduce waste but require energy-intensive distillation for solvent reuse .
- Catalyst Leaching : Nanoparticle aggregation in large batches lowers recyclability; sonication or stirring (500 rpm) mitigates this .
- Byproduct Management : Unreacted isatoic anhydride (≤5%) must be removed via recrystallization or column chromatography .
Q. What computational methods support the design of new derivatives with improved properties?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
- MD Simulations : Assess binding stability of derivatives with proteins (e.g., caspase-8) over 100-ns trajectories .
- QSAR Models : Correlate substituent hydrophobicity (logP) with antimicrobial potency to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
